molecular formula C29H27N3O5 B13709080 Nalpha-Fmoc-pi-Bom-L-histidine CAS No. 138775-06-1

Nalpha-Fmoc-pi-Bom-L-histidine

Cat. No.: B13709080
CAS No.: 138775-06-1
M. Wt: 497.5 g/mol
InChI Key: PYZZDBDNJGSAQO-MHZLTWQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Fmoc-pi-Bom-L-histidine typically involves the protection of the histidine amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the imidazole side chain with the benzyloxymethyl (Bom) group. The process begins with the protection of the amino group using Fmoc chloride in the presence of a base such as sodium carbonate. The imidazole side chain is then protected using benzyloxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Fmoc-pi-Bom-L-histidine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in a solvent such as dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Substitution Reactions: Substitution of the benzyloxymethyl group under acidic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound as a building block .

Scientific Research Applications

Nalpha-Fmoc-pi-Bom-L-histidine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-pi-Bom-L-histidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

CAS No.

138775-06-1

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-32(18-30-21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1

InChI Key

PYZZDBDNJGSAQO-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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